(S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide
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Overview
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide is a synthetic organic compound with potential applications in various scientific fields Its structure includes an amino group, an isopropyl group, a methyl group, and a pyrazinylmethyl group attached to a butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazinylmethyl intermediate: This step involves the reaction of pyrazine with a suitable alkylating agent to introduce the pyrazinylmethyl group.
Introduction of the butyramide backbone: The pyrazinylmethyl intermediate is then reacted with a butyramide precursor under appropriate conditions to form the desired butyramide structure.
Addition of the isopropyl and methyl groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide: The enantiomer of the compound, which may have different biological activities.
2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide: The racemic mixture, which contains both enantiomers.
2-Amino-3-methyl-N-pyrazin-2-ylmethyl-butyramide: A similar compound lacking the isopropyl group.
Uniqueness
(S)-2-Amino-N-isopropyl-3-methyl-N-pyrazin-2-ylmethyl-butyramide is unique due to its specific stereochemistry and functional group arrangement This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-propan-2-yl-N-(pyrazin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-9(2)12(14)13(18)17(10(3)4)8-11-7-15-5-6-16-11/h5-7,9-10,12H,8,14H2,1-4H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJULGRBYMULHC-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=NC=CN=C1)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=NC=CN=C1)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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